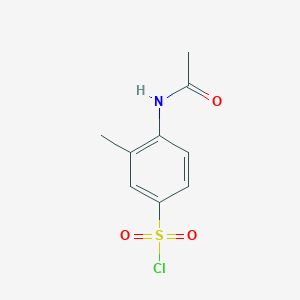

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

4-acetamido-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQIUVQLPQCNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469274 | |

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14988-21-7 | |

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 4-acetamido-3-methylbenzene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学的研究の応用

Physical Properties

- Appearance : Typically a solid at room temperature.

- Solubility : Soluble in organic solvents such as dichloromethane and acetone.

Synthesis of Sulfonamide Derivatives

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is extensively used in the synthesis of sulfonamide derivatives. The sulfonyl chloride group acts as an electrophile, allowing nucleophilic substitution reactions with amines to form sulfonamides. This reaction is crucial in developing various pharmaceutical agents, particularly antibiotics.

Experimental Procedure:

- Reagents : this compound + Amine

- Reaction Conditions : Typically performed in an inert atmosphere with controlled temperature.

Case Study:

In a study focusing on the synthesis of N-(2-indanyl)-4-(N-acetyl-N-methylamino)benzenesulfonamide, the compound was reacted with indanylamine under basic conditions to yield a high purity product (95% yield) through extraction and purification processes.

Modification of Biomolecules

The compound is also employed in modifying biomolecules to study biological processes. Its ability to introduce sulfonyl groups enables researchers to investigate the effects of these modifications on biological activity and stability.

Example Application:

In biochemical assays, sulfonamide derivatives synthesized from this compound have been utilized to explore enzyme inhibition mechanisms, particularly targeting carbonic anhydrases, which are vital for various physiological processes.

Organic Synthesis Reagent

As a reagent in organic synthesis, this compound facilitates the creation of complex organic molecules through various reaction pathways including acylation and sulfonation.

Reaction Mechanism:

The general reaction can be represented as follows:

where Nu represents a nucleophile such as alcohols or thiols.

Pharmaceutical Development

The compound plays a critical role in drug development, particularly in synthesizing anti-inflammatory and antibacterial agents. Its derivatives are being explored for their therapeutic potential against various diseases.

Notable Derivatives:

Several derivatives synthesized from this compound have shown promising results in preclinical trials for their efficacy against bacterial infections and inflammatory conditions.

作用機序

The mechanism of action of 4-acetamido-3-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

類似化合物との比較

Structural and Functional Differences

The following compounds are structurally related to 4-Acetamido-3-methylbenzene-1-sulfonyl chloride, differing primarily in substituents:

a) 4-Acetamido-3-nitrobenzene-1-sulfonyl chloride (CAS 16761-19-6)

- Substituents: Features a nitro (-NO₂) group at the 3-position instead of methyl.

- Molecular Formula : C₈H₇ClN₂O₅S.

- Molecular Weight : 278.67 g/mol.

- Reactivity : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles. This could facilitate faster reactions in synthesis but may also reduce stability.

b) 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6)

- Substituents : Contains a 5-chloropentanamido group (-NHCO(CH₂)₄Cl) at the 4-position.

- Molecular Formula: C₁₁H₁₃Cl₂NO₃S.

- Molecular Weight : 310.2 g/mol.

- Reactivity : The long aliphatic chain with a terminal chlorine may increase lipophilicity, improving solubility in organic solvents. The chlorine atom could serve as a site for further functionalization.

- Applications : Explicitly used in pharmaceutical and agrochemical research as a building block for targeted therapies and crop protection agents.

Comparative Data Table

Key Findings from Research

Substituent Effects: Electron-donating groups (EDG) like methyl reduce sulfonyl chloride reactivity compared to EWGs like nitro . Bulky substituents (e.g., 5-chloropentanamido) enhance solubility in non-polar environments, broadening utility in drug design .

Application-Specific Trends :

- Nitro derivatives are prioritized in high-reactivity contexts (e.g., explosives), while chlorinated aliphatic chains are favored in bioactive molecule synthesis .

生物活性

4-Acetamido-3-methylbenzene-1-sulfonyl chloride, also known as N-(4-sulfamoyl-3-methylphenyl)acetamide chloride , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological properties.

- Molecular Formula : C₉H₁₀ClN₁O₃S

- Molecular Weight : 235.70 g/mol

- CAS Number : 14988-21-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exhibiting antibacterial properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives have minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 0.29 to 2.34 μM . This suggests that this compound may possess comparable or enhanced antimicrobial properties.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of sulfonamide derivatives against resistant strains of bacteria, demonstrating that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics . This highlights the potential of this compound as a lead compound in antibiotic development.

- Synergistic Effects : In another investigation, combinations of sulfonamide compounds with existing antibiotics showed synergistic effects against multi-drug resistant bacteria, suggesting that this compound could enhance the efficacy of conventional treatments .

Table 1: Summary of Biological Activities

Q & A

Q. Table 1: Key Physical Properties of Analogous Sulfonyl Chlorides

| Compound | CAS RN | Melting Point (°C) | Molecular Weight |

|---|---|---|---|

| 4-Acetylbenzenesulfonyl chloride | 1788-10-9 | 83–87 | 218.65 |

| Target compound (theoretical) | N/A | Requires experimental validation | ~259.71 (estimated) |

Basic Question: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., acetamido and methyl groups) and aromatic proton integration.

- HSQC/HMBC : Resolve ambiguous couplings in crowded regions.

- FT-IR Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- Elemental Analysis : Verify %C, H, N, S, and Cl against theoretical values.

- Melting Point : Compare with analogous compounds (e.g., 83–87°C for 4-acetylbenzenesulfonyl chloride ).

Note : Discrepancies in melting points may arise from polymorphic forms or impurities; recrystallize and repeat analysis.

Basic Question: How should this compound be stored to prevent degradation?

Answer:

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Recommended protocols:

- Storage Conditions :

- Under inert gas (Ar/N₂) in sealed, flame-dried glassware.

- Temperature: –20°C for long-term stability (short-term: 2–8°C).

- Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for transfers.

- Monitoring : Periodic TLC or NMR to detect hydrolysis (e.g., sulfonic acid formation).

Reference : Analogous sulfonyl chlorides in catalogs specify storage at controlled temperatures and inert atmospheres .

Advanced Question: How can competing side reactions (e.g., over-chlorination or hydrolysis) be minimized during synthesis?

Answer:

Experimental Design Considerations :

- Temperature Control : Maintain chlorosulfonation below 5°C to suppress over-chlorination.

- Stoichiometry : Use a 1:1 molar ratio of precursor to chlorosulfonic acid.

- Quenching : Add reaction mixture to ice-cold water to terminate chlorination.

- Protective Groups : Introduce acetamido/methyl groups post-chlorosulfonation if precursor reactivity is problematic.

Data Contradiction Example : If unexpected byproducts form (e.g., disulfonyl chlorides), adjust reaction time or use milder acids (e.g., SOCl₂ instead of ClSO₃H) .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Answer:

Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity at the sulfur center.

Fukui Indices : Predict sites susceptible to nucleophilic attack (e.g., sulfonyl chloride group).

Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.

Reference : PubChem’s SMILES strings and molecular formulas (e.g., C10H10ClNO3S) enable accurate computational modeling .

Advanced Question: How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?

Answer:

Root Cause Analysis :

- Purity : Impurities lower melting points. Use column chromatography or recrystallization.

- Polymorphism : Characterize crystalline forms via X-ray diffraction.

- Experimental Variability : Standardize heating rates (1–2°C/min) during mp determination.

Case Study : The mp range of 83–87°C for 4-acetylbenzenesulfonyl chloride may differ from the target compound due to substituent effects. Always cross-validate with elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。